molecular formula C7H4ClNO4 B1297520 3-Chloro-4-nitrobenzoic acid CAS No. 39608-47-4

3-Chloro-4-nitrobenzoic acid

Cat. No. B1297520
CAS RN: 39608-47-4
M. Wt: 201.56 g/mol
InChI Key: TZPGGFYKIOBMCN-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitrobenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a nitro group (-NO2), and a chlorine atom. The molecular weight is 201.564 Da .


Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzoic acid has a molecular weight of 201.564 Da. It has a density of 1.6±0.1 g/cm3, a boiling point of 382.7±27.0 °C at 760 mmHg, and a flash point of 185.2±23.7 °C .

Scientific Research Applications

1. Co-crystals of Caffeine and 4-chloro-3-nitrobenzoic Acid

  • Application Summary: This study investigates the mechanism of elastic bending in co-crystals of caffeine, 4-chloro-3-nitrobenzoic acid, and methanol . The co-crystals exhibit reversible flexibility, which is of interest in the field of crystallography .
  • Methods of Application: The researchers used micro-focused synchrotron radiation to determine the mechanism to atomic resolution . They also used a full 180° rotation to investigate the crystal at three positions across a bent crystal at room temperature .
  • Results: The application of strain led to changes in bond lengths. The inner length of the crystal appeared to be longer than the center, while the reported changes in interlocking were not linear . The neutral axis of the crystal was shifted from the center .

2. Synthesis of Copper (II) Complexes

  • Application Summary: This study synthesized two new copper (II) complexes with 4-chloro-3-nitrobenzoic acid as the main ligand . The complexes were investigated for their interactions with DNA/HSA and their anticancer activity .
  • Methods of Application: The researchers used the single-crystal XRD approach to determine the structures of the copper (II) complexes . They also explored the binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) using electronic absorption, fluorescence spectroscopy, and viscometry .
  • Results: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . The complexes had substantial antiproliferative influences against human cancer cell lines . Moreover, they induced apoptosis by regulating the expression of the Bcl-2 protein family .

3. Molecular Adducts with Herbicides and Pesticides

  • Application Summary: 3-Nitrobenzoic acid, which is structurally similar to 3-Chloro-4-nitrobenzoic acid, has been used to form molecular adducts with commercially important herbicides and pesticides such as amitrole .
  • Results: The formation of these adducts can alter the properties of the herbicides and pesticides, potentially enhancing their effectiveness or changing their behavior in the environment .

4. Ozone Decomposition

  • Application Summary: 3-Nitrobenzoic acid has been used to investigate the role of ozone as an additional decomposition or finishing reagent in the degradation of o-, m-, and p-nitrobenzoic acids .
  • Results: The results of these studies can provide valuable information on the environmental fate of nitrobenzoic acids and related compounds .

5. Precursor to 3-Aminobenzoic Acid

  • Application Summary: 3-Nitrobenzoic acid, which is structurally similar to 3-Chloro-4-nitrobenzoic acid, is a precursor to 3-aminobenzoic acid . This in turn is used to prepare some dyes .
  • Results: The resulting 3-aminobenzoic acid can be used to synthesize various dyes .

6. Nitration of Benzaldehyde

  • Application Summary: 3-Nitrobenzoic acid can also be prepared by treating benzaldehyde under nitration conditions . This process initially converts the aldehyde to the acid .
  • Results: The resulting 3-nitrobenzoic acid can be used as a precursor to other compounds or as a reagent in other chemical reactions .

Safety And Hazards

3-Chloro-4-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with appropriate personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

3-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGGFYKIOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334502
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrobenzoic acid

CAS RN

39608-47-4
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-4-methyl-1-nitro-benzene (1.2 g, 6.99 mmol) in a mixture of water and pyridine (2/1, 30 mL) was heated at 90° C. then potassium permanganate (5.2 g, 32.9 mmol) was added in 4 portions at intervals of 1.5 hours. The reaction mixture was heated at 90° C. for 8 hours and then more potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. overnight. More potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. for 1 hour, the solid was filtered off on a CELITE™ pad. Water (50 mL) was added to the filtrate; the resulting mixture was acidified until pH<2 and was extracted 3 times with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 1.19 g (84% yield) of 3-chloro-4-nitro-benzoic acid as a light yellow solid without further purifications
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
K Altau, JG Beasley, HJ Pine… - Journal of Chemical …, 1963 - ACS Publications
… of 2-amino-5-chloro-4-nitroethylbenzene followed by oxidation of the resulting 3 -chloro-4-nitroethy 1benzene with acidic potassium permanganate yielded 3chloro-4-nitrobenzoic acid. …
Number of citations: 6 pubs.acs.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
W BLACKBURN, M DANZIG… - The Journal of …, 1961 - ACS Publications
… 3-Chloro-4-nitrobenzoic acid did not react with dl-aalanine under the above conditions. Diethyl ester of N-{S-nitro-5-carboxyphenyl)-dl-ct-alanine. This compound was prepared in 85% …
Number of citations: 21 pubs.acs.org
EM Treadwell, TY Lin - Journal of chemical education, 2008 - ACS Publications
… ,2,4 trisubstituted aromatic, but the 7 Hz doublet appearing downfield of the doublet of doublets suggested 5 chlo ro 2 nitrobenzoic acid rather than 3 chloro 4 nitrobenzoic acid, …
Number of citations: 4 pubs.acs.org
S Chervin, GT Bodman - Thermochimica acta, 2002 - Elsevier
… Isothermal DSC curves of 3-chloro-4-nitrobenzoic acid (Chemical 2) decomposition at three … overall reactions during a scanning DSC test of 3-chloro-4-nitrobenzoic acid (Chemical 2). …
Number of citations: 31 www.sciencedirect.com
RI MELTZER, RJ STANABACK… - The Journal of …, 1961 - ACS Publications
… the reactivity of the chlorine and by theoxidation of the nitration product to 3-chloro-4-nitrobenzoic acid. Coupling of the 4-chloro-3-nitrophenylacetamide with p-methoxyphenol was …
Number of citations: 5 pubs.acs.org
AM Porto, L Altieri, AJ Castro, JA Brieux - Journal of the Chemical …, 1966 - pubs.rsc.org
The kinetics of the reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol have been determined, and the thermodynamic parameters, …
Number of citations: 19 pubs.rsc.org
RI MELTZER, S FARBER, E MERRILL… - The Journal of Organic …, 1961 - ACS Publications
… the reactivity of the chlorine and by theoxidation of the nitration product to 3-chloro-4-nitrobenzoic acid. Coupling of the 4-chloro-3-nitrophenylacetamide with p-methoxyphenol was …
Number of citations: 4 pubs.acs.org
G Chen, Q Weng, L Fu, Z Wang, P Yu, Z Liu, X Li… - Bioorganic & medicinal …, 2014 - Elsevier
… 3-chloro-4-nitrobenzoic acid was esterified by ethanol in the presence of sulfuric acid to afford compound 13. Compound 13 and 6-chloro-3-nitropyridin-2-amine were treated with …
Number of citations: 33 www.sciencedirect.com
L Lemoine, M Verdurand, B Vacher, E Blanc… - European journal of …, 2010 - Springer
… To a stirred solution of 3-chloro-4-nitrobenzoic acid (1 g, 4.96 mmol, Carlo Erba Reactifs SDS) in dichloromethane (20 ml) and dimethylformamide (0.2 ml), cooled to 0C, was added …
Number of citations: 52 link.springer.com

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